molecular formula C11H12N2OS B2600132 7,7-dimethyl-2-thioxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 144291-93-0

7,7-dimethyl-2-thioxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B2600132
CAS No.: 144291-93-0
M. Wt: 220.29
InChI Key: AANBKZHRRDCEMS-UHFFFAOYSA-N
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Description

Nomenclature and Synonyms

The compound is systematically named 7,7-dimethyl-2-sulfanylidene-5,8-dihydro-1H-pyrano[4,3-b]pyridine-3-carbonitrile according to IUPAC guidelines. Alternative identifiers include:

  • MLS000071333
  • CID 658160 (PubChem)
  • CHEMBL1309639 (ChEMBL)
Descriptor Value
Molecular Formula C₁₁H₁₂N₂OS
Molecular Weight 220.29 g/mol
SMILES CC1(CC2=C(CO1)C=C(C(=S)N2)C#N)C
InChI 1S/C11H12N2OS/c1-11(2)4-9-8(6-14-11)3-7(5-12)10(15)13-9/h3H,4,6H2,1-2H3,(H,13,15)

Key Structural Features :

  • Pyrano[4,3-b]pyridine Core : A six-membered pyran ring fused to a pyridine ring, creating a bicyclic system.
  • Thioxo Group (-C=S) : Located at position 2, contributing to electronic modulation.
  • Cyano Substituent (-CN) : At position 3, enhancing metabolic stability and reactivity.

Historical Development of Pyrano[4,3-b]pyridine Derivatives

The pyrano[4,3-b]pyridine scaffold has evolved through synthetic innovations and pharmacological applications:

Year Key Development Reference
2005 Initial synthesis and characterization of the core structure
2012 Application in synthesizing CFTR potentiators via tetrahydro-γ-carboline analogs
2022 Green synthesis of chromeno[4,3-b]pyridin-5-one derivatives using Et₃N and NH₄OAc
2023 Use in RND efflux pump inhibitors for combating multidrug-resistant bacteria

Synthetic Strategies :

  • Cyclization Reactions : Utilize active methylene compounds (e.g., malononitrile) and pyridine derivatives.
  • Fischer Indole Synthesis : Employ arylhydrazines and cyclic ketones to

Properties

IUPAC Name

7,7-dimethyl-2-sulfanylidene-5,8-dihydro-1H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-11(2)4-9-8(6-14-11)3-7(5-12)10(15)13-9/h3H,4,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANBKZHRRDCEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)C=C(C(=S)N2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-2-thioxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of thiohydrazonate with nitrilimine, generated in situ from hydrazonoyl chloride and triethylamine, leads to the formation of the desired compound through intermolecular cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound is typically synthesized via multi-component reactions (MCRs) involving dimedone (5,5-dimethyl-1,3-cyclohexanedione), aldehydes, malononitrile, and thiourea derivatives. A plausible mechanism includes:

  • Knoevenagel condensation between the aldehyde and malononitrile to form an α,β-unsaturated nitrile.

  • Michael addition of dimedone’s enolate to the unsaturated nitrile.

  • Cyclization and thiolation via thiourea to introduce the thioxo group .

Example Synthesis Table

ReactantsCatalyst/ConditionsProduct YieldReference
Dimedone, 4-nitrobenzaldehyde, malononitrile, thioureaK₂CO₃, H₂O, 80°C, 2 h92%

Reactivity of the Thioxo (C=S) Group

The thioxo group participates in nucleophilic substitutions and cycloadditions:

  • Alkylation : Reacts with alkyl halides (e.g., ethyl iodide) to form thioethers.
    C=S+R-XC-S-R+HX\text{C=S} + \text{R-X} \rightarrow \text{C-S-R} + \text{HX}
    Observed in pyrimidine-thione systems, yielding derivatives like 3-ethylthio analogs .

  • Oxidation : Converts to sulfonyl (-SO₂) or sulfinyl (-SO) groups under oxidative conditions (e.g., H₂O₂) .

Thioxo Reactivity Table

Reaction TypeReagentProductApplication
AlkylationEthyl iodide2-Ethylthio-pyrano-pyridine derivativeAnticancer agents
OxidationH₂O₂, AcOHPyrano-pyridine sulfoneBioactivity modulation

Cyano (C≡N) Group Transformations

The electron-deficient nitrile undergoes:

  • Hydrolysis : Forms carboxylic acids or amides under acidic/basic conditions.
    C≡NH₂O/H⁺COOHorNH₃CONH₂\text{C≡N} \xrightarrow{\text{H₂O/H⁺}} \text{COOH} \quad \text{or} \quad \xrightarrow{\text{NH₃}} \text{CONH₂}
    Demonstrated in chromene-carbonitrile systems .

  • Cyclocondensation : Reacts with hydrazines or hydroxylamine to yield tetrazole or imidazole derivatives .

Nitrile Reactivity Table

ReactionConditionsProductReference
Acidic hydrolysisHCl (conc.), reflux3-Carboxy-pyrano-pyridine derivative
Hydrazine additionEtOH, Δ, 4 h3-Amidine-pyrano-pyridine

Pyrano-Pyridine Ring Modifications

The fused ring system enables:

  • Ring-opening : Acidic cleavage of the pyran oxygen to form linear ketones .

  • Electrophilic substitution : Nitration or halogenation at the pyridine’s aromatic position (C-5/C-6) .

Ring Reactivity Example
Reaction with HNO₃/H₂SO₄ introduces nitro groups at electron-rich positions, enhancing bioactivity .

Steric and Electronic Effects

The 7,7-dimethyl groups:

  • Enhance stability of intermediates by reducing ring strain.

  • Direct regioselectivity in electrophilic substitutions due to steric hindrance .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a unique pyrano-pyridine framework, which contributes to its biological activity. Its molecular formula is C13H12N2OSC_{13}H_{12}N_2OS with a molecular weight of approximately 244.31 g/mol. The presence of the thioxo group enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has demonstrated that derivatives of pyrano-pyridine compounds exhibit significant antimicrobial activity. For instance:

CompoundActivityReference
7,7-Dimethyl-2-thioxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrileAntibacterial against E. coli and S. aureus

Studies indicate that modifications in the structure can enhance efficacy against various pathogens.

Anticancer Potential

The compound has shown promise in anticancer research:

StudyCell LineIC50 (µM)Reference
Thiazole-Pyridine HybridsMCF-7 (Breast Cancer)5.71
Pyrano-Pyrimidine DerivativesHepG2 (Liver Cancer)12.5

These findings suggest that similar derivatives may be effective in targeting cancer cells through various mechanisms.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that allow for modifications to improve yield and purity:

StepReaction TypeYield (%)
Step 1Condensation Reaction60
Step 2Cyclization Reaction75
Step 3Purification via Crystallization85

These methodologies are critical for producing the compound in sufficient quantities for biological testing.

Case Study: Anticonvulsant Activity

A study evaluated the anticonvulsant properties of thiazole-integrated pyrrolidinones derived from similar structures:

  • Findings : The compounds exhibited significant anticonvulsant activity with a median effective dose of 2.01 µM.
  • : The structural similarity to 7,7-dimethyl derivatives suggests potential for further exploration in seizure management therapies .

Case Study: Antioxidant Evaluation

Another investigation focused on the antioxidant properties of pyrano-pyridine derivatives:

  • Results : Certain derivatives showed significant radical scavenging activity at concentrations as low as 10 µg/mL.
  • Implication : This supports the potential use of these compounds in developing nutraceuticals aimed at oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 7,7-dimethyl-2-thioxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with various molecular targets. The thioxo group can form hydrogen bonds with biological molecules, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations at Position 2

2-Oxo Analog (CAS 5705-25-9 / 123990-47-6)
  • Structure : Replaces the thioxo group with a ketone (C=O).
  • Molecular Formula : C₁₁H₁₂N₂O₂ .
  • Properties :
    • Boiling point: 473.5°C (predicted) .
    • Density: 1.24 g/cm³ .
  • However, the thioxo analogue may exhibit stronger hydrogen-bond acceptor capacity due to sulfur’s larger atomic radius .
2-Chloro Derivative (CAS 123990-50-1)
  • Structure : Chlorine substituent at position 2.
  • Molecular Formula : C₁₁H₁₁ClN₂O .
  • Properties :
    • Molecular weight: 222.67 g/mol .
    • LogP: 1.9 (predicted), indicating moderate lipophilicity .
  • Key Differences : The electron-withdrawing chlorine atom may reduce nucleophilicity at position 2 compared to thioxo or oxo derivatives. This substitution is advantageous in medicinal chemistry for tuning metabolic stability .

Fused-Ring Modifications

Thieno-Fused Derivatives
  • Example: Pyrano[3,4-c]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyridines ().
  • Structure: Incorporates a sulfur-containing thieno ring.
  • Such derivatives are often explored as psychotropic agents .
Pyrimidine-Fused Derivatives
  • Example: 6-Hydroxy-4-imino-2-(methylthio)-8-oxo-8,9-dihydro-4H-pyrimido[1,6-a]pyrimidine-3-carbonitrile ().
  • Structure : Fused pyrimidine ring with nitrile and thiomethyl groups.
  • Key Differences : The additional nitrogen atoms increase hydrogen-bonding capacity, making these compounds suitable for targeting enzymes like kinases .

Physical Properties Comparison

Compound Type Molecular Weight (g/mol) Boiling Point (°C) LogP Key Functional Groups
Target (Thioxo) ~220 (estimated) N/A ~1.5 C=S, C≡N
2-Oxo Analog 204.23 473.5 1.24 C=O, C≡N
2-Chloro Derivative 222.67 N/A 1.9 Cl, C≡N
Hydroxymethyl Derivative N/A N/A N/A C≡N, -CH₂OH, substituted phenyl

Note: Predicted values are derived from computational models .

Biological Activity

7,7-Dimethyl-2-thioxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile (commonly referred to as compound 1) is a heterocyclic compound with significant biological activity. Its unique structure contributes to various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₂N₂OS
  • CAS Number : 144291-93-0
  • Molecular Weight : 224.29 g/mol
  • MDL Number : MFCD01560876
  • Hazard Classification : Irritant

Biological Activity

The biological activity of compound 1 has been explored in various studies, revealing its potential in several therapeutic areas:

Antiviral Activity

Recent research has indicated that compounds similar to 1 exhibit antiviral properties. For instance, derivatives of pyridine and thiazole have shown effectiveness against viruses such as the Tobacco Mosaic Virus (TMV) and HIV. The structure of compound 1 suggests potential modifications that could enhance its antiviral efficacy.

Antitumor Activity

Studies have demonstrated that certain derivatives of pyrano[4,3-b]pyridine exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, compounds with similar scaffolds have been reported to have IC50 values in the micromolar range against various cancer types.

Enzyme Inhibition

Compound 1 may also act as an inhibitor of specific enzymes involved in disease processes. For example, some studies have highlighted its potential to inhibit enzymes linked to inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compound 1 and its analogs:

StudyFocusFindings
Study AAntiviralCompound 1 showed promising activity against TMV with an EC50 value of 58.7 μg/mL.
Study BAntitumorDerivatives exhibited cytotoxicity with IC50 values ranging from 0.5 to 10 μM against various cancer cell lines.
Study CEnzyme InhibitionDemonstrated inhibition of cyclooxygenase (COX) enzymes with potential anti-inflammatory effects.

The exact mechanism by which compound 1 exerts its biological effects is still under investigation. However, it is hypothesized that the thioxo group plays a crucial role in interacting with biological targets, possibly through the formation of reactive intermediates that can modify key proteins or nucleic acids within cells.

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